

# Unraveling the DIANA Technology: A High-Resolution Tool for Drug Discovery

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A Deep Dive into the DNA-Linked Inhibitor Antibody Assay (**DIANA**), a powerful technology accelerating drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of **DIANA**'s capabilities, with a focus on its application in quantitative biology and inhibitor screening.

The DNA-linked Inhibitor Antibody Assay (**DIANA**) is a highly sensitive and versatile platform for the detection and characterization of enzymes and for screening of their inhibitors.<sup>[1][2][3]</sup> This technology bridges the gap between traditional enzyme-linked immunosorbent assays (ELISAs) and nucleic acid amplification techniques, offering picogram-level sensitivity and a wide dynamic range.<sup>[1]</sup> This guide will delve into the core principles of **DIANA**, its experimental workflows, and its application in dissecting key signaling pathways relevant to disease.

## The Core Principle: Dual Recognition and Signal Amplification

**DIANA**'s innovative approach lies in its dual-recognition strategy, which combines the specificity of antibody-based capture with the sensitivity of quantitative PCR (qPCR) for signal detection. The target enzyme is first captured by an antibody immobilized on a solid surface, such as a multi-well plate. Subsequently, a specially designed detection probe, consisting of a small-molecule inhibitor of the target enzyme covalently linked to a DNA oligonucleotide, is

introduced. This probe binds to the active site of the captured enzyme. The amount of bound probe, which is directly proportional to the amount of active enzyme, is then quantified using qPCR. This method allows for the specific detection of the active form of an enzyme in complex biological samples like serum, urine, or cell lysates.[\[1\]](#)[\[4\]](#)

## Temporal Characteristics of the DIANA Assay

While **DIANA** is an endpoint assay and does not offer real-time kinetic measurements in the traditional sense, its "temporal resolution" can be understood in the context of its rapid workflow and high-throughput capabilities. A complete **DIANA** experiment, from sample preparation to data acquisition, can be performed in a matter of hours. The flexibility in incubation times for various steps of the protocol provides an opportunity to optimize the assay duration.[\[1\]](#) For high-throughput screening (HTS), where the speed of obtaining results is critical, **DIANA** excels. It has been demonstrated that over 100,000 compounds can be screened per day using a pooled library approach.[\[5\]](#) This rapid screening capability significantly shortens the early stages of drug discovery.[\[6\]](#)

The key temporal advantage of **DIANA** in a drug discovery workflow is its ability to quickly and accurately determine the inhibition constant ( $K_i$ ) from a single inhibitor concentration, thanks to its broad dynamic range.[\[1\]](#)[\[2\]](#) This eliminates the need for time-consuming serial dilutions and repeated measurements, accelerating the hit-to-lead optimization process.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of the **DIANA** technology, highlighting its sensitivity, dynamic range, and throughput.

Parameter	Value	Reference
Sensitivity	Zeptomole ( $10^{-21}$ M) range	<a href="#">[1]</a> <a href="#">[4]</a>
Dynamic Range	Up to 6 logs	<a href="#">[1]</a> <a href="#">[2]</a>
Sample Volume	Microliter scale	<a href="#">[1]</a>
High-Throughput Screening (HTS) Capacity	>100,000 compounds/day (pooled)	<a href="#">[5]</a>
Time to Result (Single Plate)	A few hours	<a href="#">[7]</a>

Target Enzyme	Application	Key Quantitative Finding	Reference
Influenza Neuraminidase	Inhibitor Screening	Faithfully reproduced the structure-activity relationship of oseltamivir derivatives determined by standard kinetic assays.	[2]
Prostate-Specific Membrane Antigen (PSMA)	Quantification in Serum	Linear range of detection from 3.6 zeptomoles to 3.6 femtomoles.	[1]
Carbonic Anhydrase IX (CAIX)	Inhibitor Screening	Identified novel inhibitors with $K_i$ values $\leq 10 \mu\text{M}$ from a library of 2,816 compounds.	[5][8]

## Detailed Experimental Protocols

### General DIANA Protocol

The **DIANA** protocol is analogous to a standard sandwich ELISA, with the final detection step replaced by qPCR. The following is a generalized workflow:

- **Immobilization of Capture Antibody:** A capture antibody specific to the target enzyme is coated onto the wells of a multi-well plate.
- **Blocking:** The remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.
- **Enzyme Capture:** The sample containing the target enzyme is added to the wells and incubated to allow the capture antibody to bind to the enzyme.
- **Washing:** Unbound components are removed by washing the wells.

- **Probe Incubation:** The DNA-linked inhibitor probe is added and incubated to allow it to bind to the active site of the captured enzyme. In inhibitor screening assays, the test compounds are added simultaneously with or prior to the probe.
- **Washing:** Unbound probe is washed away.
- **qPCR Detection:** The amount of bound probe is quantified by qPCR using primers and a probe specific to the DNA oligonucleotide on the detection probe.

## Key Experiment 1: Influenza Neuraminidase Inhibitor Screening

**Objective:** To identify and characterize inhibitors of influenza neuraminidase.

**Methodology:**[\[2\]](#)

- **Antibody Immobilization:** A sheep anti-influenza A virus H1N1 neuraminidase antibody is immobilized on a microplate.
- **Blocking:** The plate is blocked with a casein blocker.
- **Enzyme Capture:** Recombinant neuraminidase is captured by the immobilized antibody.
- **Inhibitor and Probe Incubation:** Test compounds are incubated with the captured enzyme in the presence of a tamphosphor-derivative-linked DNA probe.
- **Washing:** Unbound probe and inhibitors are removed.
- **qPCR Quantification:** The amount of bound probe is quantified by qPCR. The inhibition potency ( $K_i$ ) is calculated from the difference in the qPCR cycle threshold ( $C_q$ ) between wells with and without the inhibitor.

## Key Experiment 2: Quantification of Prostate-Specific Membrane Antigen (PSMA)

**Objective:** To quantify the concentration of active PSMA in biological samples.

**Methodology:**[\[1\]](#)

- Antibody Immobilization: An anti-PSMA monoclonal antibody is immobilized on the plate.
- Blocking: The plate is blocked.
- Sample Incubation: Serum samples or cell lysates are added and incubated to capture PSMA. For serum samples, a longer incubation time may be used to minimize matrix effects.  
[\[1\]](#)
- Washing: Unbound proteins are washed away.
- Probe Incubation: A DNA probe linked to a glutamate-urea-lysine-based PSMA inhibitor is added.
- Washing: Unbound probe is removed.
- qPCR Quantification: The concentration of PSMA is determined by comparing the Cq values to a standard curve generated with known concentrations of recombinant PSMA.

## Key Experiment 3: High-Throughput Screening for Carbonic Anhydrase IX (CAIX) Inhibitors

Objective: To screen a compound library for inhibitors of CAIX.

Methodology:[\[5\]](#)[\[8\]](#)

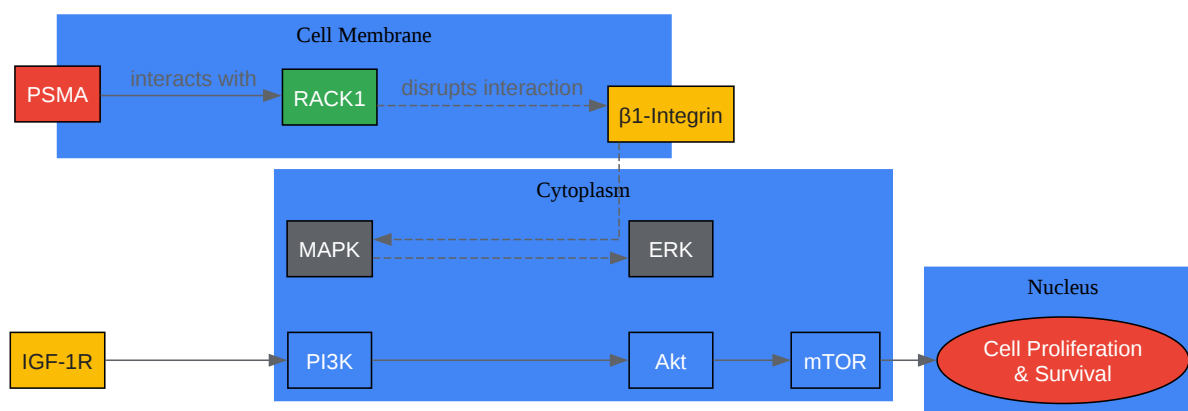
- Assay Miniaturization: The **DIANA** protocol is adapted for a 384-well plate format for high-throughput screening.[\[9\]](#)
- Enzyme Immobilization: Recombinant human CAIX is captured by an immobilized anti-CAIX antibody.
- Compound Library Screening: A pooled or non-pooled compound library is added to the wells.
- Probe Competition: A DNA probe linked to a known sulfonamide-based CAIX inhibitor is added to compete with the test compounds for binding to the CAIX active site.

- Washing and qPCR: After incubation and washing, the amount of bound probe is quantified by qPCR. A significant decrease in the qPCR signal indicates the presence of a potential inhibitor.
- Hit Confirmation: Positive hits are re-tested in a non-pooled format and with orthogonal enzymatic assays to confirm their inhibitory activity.

## Mandatory Visualizations

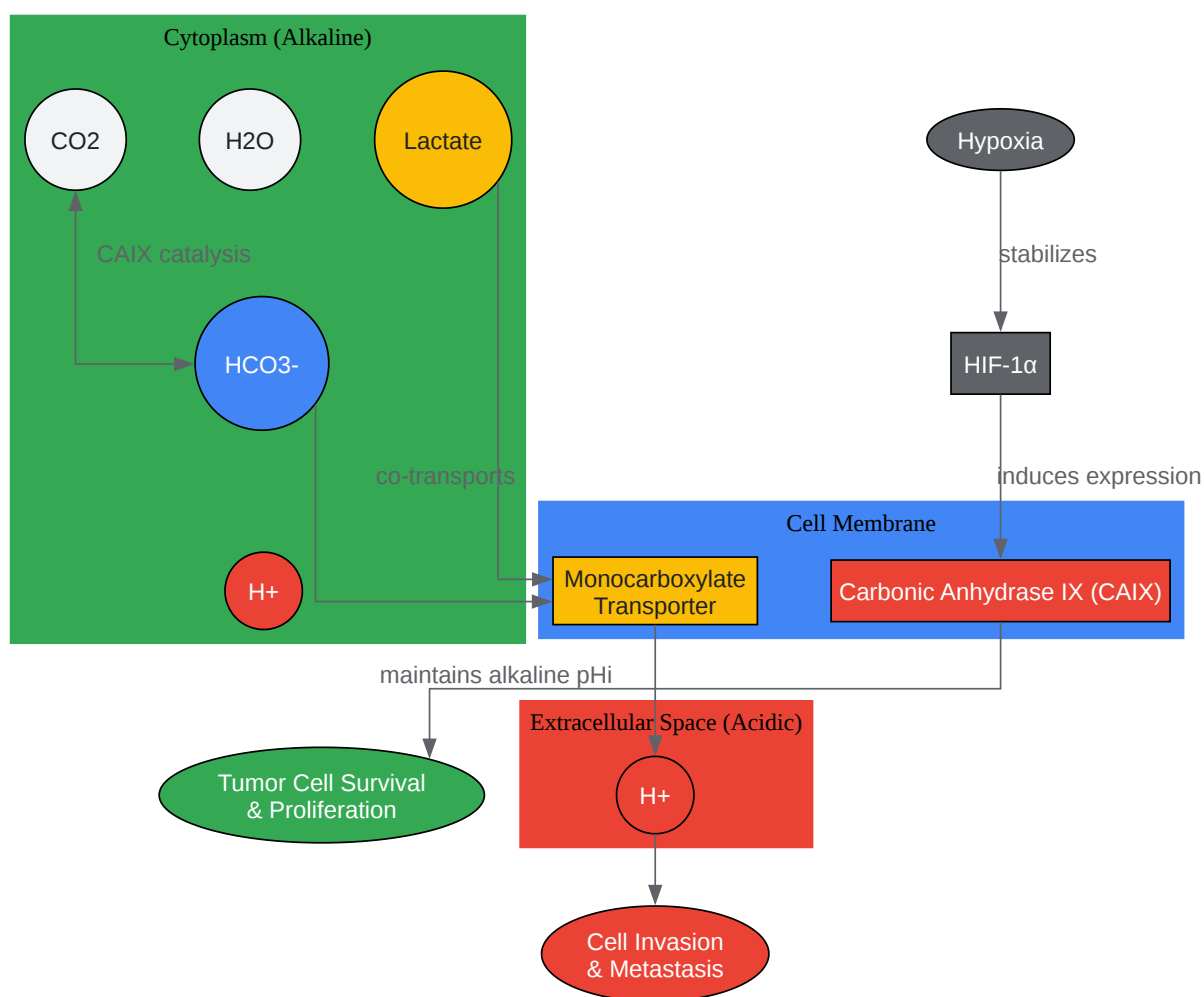
### Signaling Pathways Amenable to DIANA Analysis

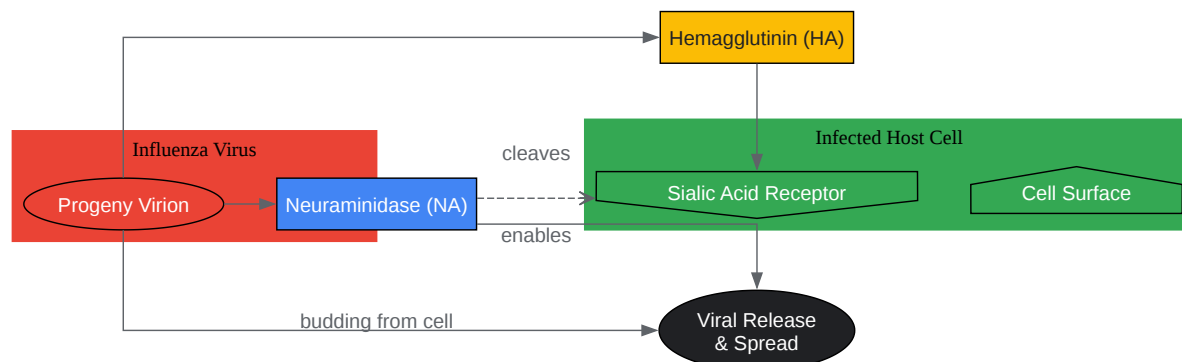
The following diagrams, generated using Graphviz, illustrate key signaling pathways that can be investigated using the **DIANA** technology by targeting specific enzymes within these pathways.



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Caption: PSMA-mediated redirection of signaling from the MAPK to the PI3K/Akt pathway.[4][5]  
[7]





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